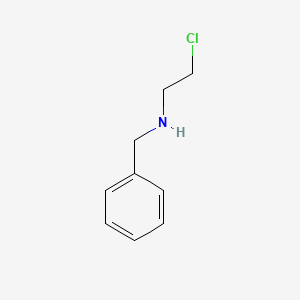

N-Benzyl-N-(2-chloroethyl)amine

Description

N-Benzyl-N-(2-chloroethyl)amine is a secondary amine featuring a benzyl group and a 2-chloroethyl substituent. For instance, Phenoxybenzamine (IUPAC: N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine) shares the this compound moiety as part of its structure . The 2-chloroethyl group confers alkylating activity, a property critical in biological and chemical applications, such as anticancer agents or chemical intermediates.

Properties

IUPAC Name |

N-benzyl-2-chloroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXGPBAONFJRNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274731 | |

| Record name | N-Benzyl-2-chloroethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42074-16-8 | |

| Record name | 42074-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2-chloroethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-N-(2-chloroethyl)amine can be synthesized through the reaction of benzylamine with 2-chloroethanol under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide or peracids.

Reduction Reactions: Reduction of this compound can lead to the formation of N-benzyl-N-(2-hydroxyethyl)amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

Substitution: Various substituted amines, thiols, or ethers.

Oxidation: this compound oxide.

Reduction: N-benzyl-N-(2-hydroxyethyl)amine.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-Benzyl-N-(2-chloroethyl)amine is recognized for its role as an alkylating agent, which enables it to form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication. This property is particularly beneficial in cancer chemotherapy, where it has been used to develop drugs targeting various types of tumors. Studies have shown that compounds with similar structures exhibit promising activity against cancer cell lines, indicating potential therapeutic applications in oncology.

Mechanism of Action

The compound acts primarily through the inhibition of deubiquitinating enzymes such as USP1 and UAF1, which are critical in regulating the DNA damage response. By inhibiting these enzymes, this compound promotes the accumulation of ubiquitinated proteins, thereby enhancing cellular stress responses that can lead to apoptosis in cancer cells .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including nucleophilic substitutions and oxidation reactions, making it useful in the preparation of specialty chemicals .

Reactions Involving this compound

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Nucleophilic Substitution | Forms substituted amines with various nucleophiles | Polar solvents (water or ethanol) |

| Oxidation | Converts to aldehydes or carboxylic acids | Reagents: potassium permanganate |

| Reduction | Can be reduced to amines or other derivatives | Various reducing agents |

Industrial Applications

Production of Specialty Chemicals

this compound is utilized in the production of specialty chemicals and serves as a reagent in various industrial chemical processes. Its ability to participate in diverse chemical reactions allows for the creation of tailored products for specific industrial needs .

Case Studies

Case Study 1: Anticancer Drug Development

A study focusing on the synthesis of N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine demonstrated its effectiveness as an alkylating agent in preclinical models. The results indicated significant cytotoxicity against several cancer cell lines, supporting its potential use in drug formulations targeting resistant tumors .

Case Study 2: Organic Synthesis Applications

Research has illustrated the utility of this compound in synthesizing novel compounds with enhanced biological activities. For instance, derivatives synthesized from this compound exhibited improved antioxidant and anti-inflammatory properties, showcasing its versatility beyond anticancer applications .

Mechanism of Action

The mechanism of action of N-Benzyl-N-(2-chloroethyl)amine involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, leading to the disruption of their normal function. This alkylation process is the basis for its use in medicinal chemistry, particularly in the development of anticancer agents.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Physical State | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| N-Benzyl-N-(2-chloroethyl)amine | C₁₀H₁₄ClN | 183.68 | Liquid* | 205.3 (predicted) | 1.056 (predicted) |

| HN-2 (Bis(2-chloroethyl)methylamine) | C₅H₁₁Cl₂N | 156.05 | Colorless liquid | Decomposes | 1.118 @ 25°C |

| N-Benzyl-2-chloroacetamide | C₉H₁₀ClNO | 183.64 | Solid | N/A | N/A |

| Dimethyl-2-chloroethylamine | C₄H₁₀ClN | 107.58 | Liquid | N/A | N/A |

*Predicted based on analogs (e.g., N-benzyl-2-chloro-N-methylethanamine) .

- Structural Differences: HN-2 (Nitrogen Mustard): Contains two 2-chloroethyl groups, enhancing its cross-linking ability compared to the monofunctional this compound . Dimethyl-2-chloroethylamine: A simpler monofunctional analog with lower molecular weight and higher volatility .

Alkylating Activity

- Cross-Linking vs. Monofunctional Activity: HN-2: Exhibits potent DNA cross-linking due to its bifunctional chloroethyl groups, leading to severe inhibition of DNA/RNA synthesis. Its LD₅₀ in mice is significantly lower than monofunctional analogs . this compound: As a monofunctional agent, it alkylates DNA at a single site, resulting in milder cytotoxicity. Studies on similar monofunctional compounds (e.g., dimethyl-2-chloroethylamine) show reduced efficacy in killing leukemic cells compared to HN-2 . Methyl-di-(2-chloroethyl)amine: A difunctional analog of HN-2, demonstrating higher inhibitory activity on DNA synthesis than its monofunctional counterpart .

Therapeutic and Toxicological Profiles

- Evidence from nitrosoureas (e.g., ifosfamide) suggests that alkylating activity and solubility jointly determine therapeutic indexes. Compounds with higher lipid solubility (e.g., octanol/water distribution coefficients) often exhibit better toxicity profiles .

Biological Activity

N-Benzyl-N-(2-chloroethyl)amine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C9H12ClN) features a benzyl group attached to a nitrogen atom, which is further connected to a 2-chloroethyl moiety. This structure allows for various chemical reactions, including alkylation and substitution reactions, which are crucial in its biological activity.

The primary mechanism of action for this compound involves alkylation of nucleophilic sites in DNA and proteins. This leads to the formation of cross-links that inhibit DNA replication and protein function, similar to other alkylating agents used in chemotherapy. The compound's reactivity is attributed to the presence of the chloroethyl group, which can readily participate in nucleophilic substitution reactions .

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer activity through its ability to induce DNA damage in cancer cells. Studies have shown that it can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, its efficacy has been compared favorably against established chemotherapeutic agents.

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor . It has shown potential in inhibiting specific enzymes involved in metabolic pathways, contributing to its anticancer effects. The inhibition mechanism often involves the modification of active site residues through alkylation .

Case Studies

- In Vitro Studies : Several studies have reported the cytotoxic effects of this compound on different cancer cell lines, including breast and colon cancer cells. The compound demonstrated IC50 values in the micromolar range, indicating significant potency against these cell types .

- Animal Models : In vivo studies using animal models have shown that treatment with this compound leads to tumor regression in xenograft models, supporting its potential as a therapeutic agent.

- Comparison with Other Compounds : When compared to similar compounds like bis(2-chloroethyl)amine, this compound exhibited enhanced selectivity and reduced toxicity profiles, making it a promising candidate for further development .

Applications in Research

This compound is utilized not only in cancer research but also in the study of protein modifications and enzyme interactions . Its unique reactivity allows researchers to explore new avenues for drug development, particularly in creating more targeted therapies with fewer side effects .

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | C9H12ClN |

| Mechanism of Action | Alkylation of DNA and proteins |

| Anticancer Activity | Effective against various cancer cell lines |

| IC50 Values | Micromolar range |

| Enzyme Inhibition | Modifies active site residues |

Q & A

Q. What synthetic routes are recommended for N-Benzyl-N-(2-chloroethyl)amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via alkylation of benzylamine with 1-chloro-2-iodoethane or similar reagents. Key conditions include using a polar aprotic solvent (e.g., DCM/EtOH mixtures) and a base like K₂CO₃ to deprotonate the amine. Reaction temperatures between 25–40°C yield 65–80% efficiency . For introducing chloroethyl groups, strategies such as nucleophilic substitution on pre-functionalized intermediates (e.g., pyrimidine derivatives) are effective, as demonstrated in nitrogen mustard syntheses .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm the benzyl and chloroethyl groups. Mass spectrometry (e.g., ESI-MS) with principal ions at m/z 199 and 167 can validate the molecular ion and fragmentation patterns . Purity should be assessed via HPLC with UV detection, especially since commercial sources may not provide analytical data .

Q. What are the critical stability considerations for storing this compound hydrochloride?

- Methodological Answer : The compound is prone to hydrolysis and dimerization. Store under anhydrous conditions at –20°C in airtight containers. Monitor degradation via periodic NMR analysis, as hydrolysis produces bis(2-chloroethyl)amine and benzyl alcohol . Avoid aqueous solutions unless immediately used, as the half-life in water is <10 minutes at 25°C .

Advanced Research Questions

Q. How can competing hydrolysis and substitution reactions be controlled during synthesis?

- Methodological Answer : Hydrolysis dominates in aqueous or protic solvents. To favor substitution:

- Use aprotic solvents (e.g., THF, DCM).

- Maintain pH > 10 with strong bases (e.g., NaOH) to suppress water-mediated hydrolysis.

- Add catalytic KI to enhance nucleophilicity in SN2 reactions . Kinetic studies under varying pH and solvent conditions are recommended to map reaction pathways.

Q. How should discrepancies in reported hydrolysis rates be resolved experimentally?

- Methodological Answer : Discrepancies may arise from differences in temperature, pH, or solvent ionic strength. Validate using:

- Stopped-flow UV-Vis spectroscopy to track real-time hydrolysis.

- Isothermal titration calorimetry (ITC) to measure enthalpy changes.

- Compare results with HN2 (a structural analog), which hydrolyzes with t₁/₂ = 4 minutes at 25°C in stagnant water . Control experiments must replicate exact conditions from literature to isolate variables.

Q. What strategies mitigate dimerization or polymerization during long-term storage?

- Methodological Answer : Dimerization occurs via intermolecular nucleophilic attack. Mitigation strategies:

- Store as a hydrochloride salt to reduce amine reactivity .

- Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated polymerization.

- Conduct accelerated stability testing (40°C/75% RH for 6 weeks) to predict shelf-life and optimize storage protocols .

Data Contradiction Analysis

- Example Contradiction : Reported solubility in water varies between 13 g/L (HN2 analog) and negligible (hydrochloride salt).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.